molecular formula C22H19ClO7 B4717619 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B4717619
M. Wt: 430.8 g/mol
InChI Key: CKYCEFTUODMZKE-UHFFFAOYSA-N
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Description

3-{7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzodioxol moiety, methyl groups at positions 4 and 8, and a propanoic acid chain at position 2.

Properties

IUPAC Name

3-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-11-14-3-5-17(12(2)21(14)30-22(26)15(11)4-6-20(24)25)27-9-13-7-18-19(8-16(13)23)29-10-28-18/h3,5,7-8H,4,6,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYCEFTUODMZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure and Properties

  • Molecular Formula : C22H23ClO5
  • Molecular Weight : 404.87 g/mol
  • CAS Number : Not specifically listed, but related compounds with similar structures exist.

The compound features a benzodioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers.

  • Mechanism of Action :
    • These compounds often act by inducing apoptosis (programmed cell death) in cancer cells and inhibiting key signaling pathways involved in cell proliferation.
    • For example, the inhibition of the MEK1/2 pathway has been noted in similar compounds, leading to reduced phosphorylation of ERK1/2 and subsequent downstream effects on cell cycle regulation .
  • Case Studies :
    • A study evaluating a related compound demonstrated effective growth inhibition in acute biphenotypic leukemia cells (MV4-11) at concentrations as low as 0.3 µM .
    • Another study highlighted that certain benzodioxole derivatives could selectively target cancer cells while showing lower toxicity to normal cells, suggesting potential for therapeutic applications .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against both bacterial and fungal pathogens.

  • Antibacterial Effects :
    • Compounds with similar scaffolds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship indicates that modifications can enhance antibacterial potency .
  • Antifungal Activity :
    • Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, indicating a broad spectrum of activity that could be beneficial in treating infections .

Other Biological Activities

Research indicates that the compound may also possess additional biological activities, such as anti-inflammatory effects and potential neuroprotective properties. However, detailed studies are still required to elucidate these effects fully.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMV4-11 (leukemia)Growth inhibition at 0.3 µM
AntibacterialStaphylococcus aureusSelective inhibition
AntifungalCandida albicansInhibition observed
CytotoxicityVarious cancer cell linesSelective toxicity towards cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, backbone modifications, and functional groups. Key structural and physicochemical differences are summarized below:

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Functional Groups Potential Impact
Target Compound Chromen-2-one 6-Chloro-1,3-benzodioxol-5-yl methoxy, 4,8-dimethyl, propanoic acid Chloro, benzodioxol, carboxylic acid Enhanced metabolic stability, potential ionic interactions via COOH
3-[7-[(4-Bromophenyl)Methoxy]-4,8-Dimethyl-2-Oxochromen-3-yl]Propanoic Acid Chromen-2-one 4-Bromophenyl methoxy, 4,8-dimethyl, propanoic acid Bromo, phenyl, carboxylic acid Increased lipophilicity (Br vs. Cl), altered steric hindrance
3-[7-[(2,5-Dimethylphenyl)Methoxy]-4,8-Dimethyl-2-Oxochromen-3-yl]Propanoic Acid Chromen-2-one 2,5-Dimethylphenyl methoxy, 4,8-dimethyl, propanoic acid Methyl, phenyl, carboxylic acid Bulkier aromatic group, reduced electron withdrawal, potential solubility issues
3-[5-[(4-Chlorophenylamino)Methylene]-4-Oxo-2-Thioxothiazolidin-3-yl]Propanoic Acid Thioxothiazolidin-4-one 4-Chlorophenylamino methylene, propanoic acid Chloro, thioamide, carboxylic acid Hydrogen-bonding via thioamide, possible metal chelation
(S,Z)-3-Phenyl-2-[(1,1,1-Trichloro-7-Methoxy-2,7-Dioxohept-3-En-4-yl)Amino]Propanoic Acid Monohydrate Hept-3-en-dione Trichloro, methoxy, dioxo, phenyl, propanoic acid Trichloro, keto, carboxylic acid, monohydrate High polarity due to multiple electronegative groups, hydration effects

Research Findings and Implications

Pharmacological Potential

  • The propanoic acid moiety in all compounds suggests anti-inflammatory or COX-inhibitory activity, analogous to NSAIDs.
  • The benzodioxol group in the target compound may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • Brominated analogs (e.g., ) might exhibit altered receptor binding due to larger atomic radius, though this requires experimental validation.

Challenges and Limitations

  • Solubility : The hydrophobic benzodioxol and methyl groups in the target compound may reduce aqueous solubility, necessitating formulation strategies.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Coumarin core formation : Alkylation or condensation of resorcinol derivatives to construct the 4,8-dimethyl-2-oxo-2H-chromen scaffold.
  • Benzodioxole coupling : Introduction of the 6-chloro-1,3-benzodioxol-5-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction.
  • Propanoic acid functionalization : Final ester hydrolysis under acidic or basic conditions to yield the carboxylic acid moiety. Key intermediates include the chlorinated benzodioxole precursor and the methyl-protected coumarin intermediate. Optimized conditions (e.g., solvent selection, temperature) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly the benzodioxole and coumarin moieties?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.2 ppm, aromatic protons for benzodioxole).
  • FT-IR : Peaks at ~1740 cm1^{-1} (carbonyl of coumarin) and ~1250 cm1^{-1} (C-O-C of benzodioxole).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves stereochemical details and confirms substituent positioning .

Q. What in vitro assays are typically employed to screen this compound for initial biological activity?

  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits.
  • Anticancer activity : Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor binding studies : Radioligand displacement assays for targets like estrogen receptors (ERα/β) due to structural similarity to coumestrol derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during benzodioxolylmethoxy-coumarin coupling?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) or organocatalysts may enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time.
  • Temperature control : Stepwise heating (e.g., 60°C for activation, 100°C for completion) minimizes side reactions like demethylation .

Q. When encountering contradictory IC50_{50} values across cell lines, what experimental controls resolve discrepancies?

  • Cell line validation : Ensure consistent passage numbers, mycoplasma-free status, and standardized culture conditions.
  • Dose-response normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.
  • Mechanistic follow-up : Compare transcriptomic profiles (RNA-seq) or protein expression (Western blot) to identify cell-specific resistance pathways .

Q. What computational approaches investigate molecular interactions with enzyme targets like COX-2 or HDACs?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses and affinity scores for the benzodioxole-coumarin scaffold.
  • MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD plots over 100 ns trajectories).
  • QSAR modeling : Correlate substituent variations (e.g., chloro vs. methoxy groups) with inhibitory activity using datasets from PubChem or ChEMBL .

Methodological Notes

  • Synthesis challenges : Steric hindrance at the coumarin C-7 position may require bulky base catalysts (e.g., DBU) for efficient benzodioxole coupling .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Biological assays : Include solubility enhancers (e.g., DMSO ≤0.1%) in cell-based studies to avoid false negatives due to poor bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

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